molecular formula C17H16N2O3S B2591397 2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 896010-58-5

2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No. B2591397
CAS RN: 896010-58-5
M. Wt: 328.39
InChI Key: HBZBXKUBHWKDKY-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a novel benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The compound has an empirical formula (Hill Notation) of C14H12N2S and a molecular weight of 240.32 .

Scientific Research Applications

Antioxidant Activity

Amides, including benzamides, have garnered attention for their antioxidant properties. In vitro studies have demonstrated that this compound exhibits total antioxidant activity, free radical scavenging, and metal chelating abilities. Some synthesized derivatives even surpass standard antioxidants in these aspects .

Antibacterial Potential

The same compound was evaluated for its in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared its efficacy with two control drugs. Understanding its antibacterial properties can contribute to the development of novel antimicrobial agents .

Industrial Applications

Amides find applications beyond the laboratory. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Their versatility makes them valuable in various manufacturing processes .

Drug Discovery

Amides, including benzamides, play a crucial role in drug discovery. Their diverse chemical structures and biological activities make them attractive candidates for potential pharmaceuticals. Researchers explore their potential as anti-tumor, anti-microbial, anti-inflammatory, and anti-HSV agents .

Nucleating Agent in Conductive Films

Interestingly, decomposition products of this compound act as nucleating agents for certain conductive films. Specifically, they enhance the conductivity of doped films, which has implications for electronic applications .

Synthetic Intermediates

Amides serve as essential building blocks in synthetic chemistry. They appear in natural products, proteins, and commercial drugs. Understanding their reactivity and versatility aids in designing novel synthetic routes and optimizing drug synthesis .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to Sigma-Aldrich . This indicates that it has acute toxicity when ingested.

Future Directions

The compound has shown promising results in in vitro antioxidant activity and antibacterial activity . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-18-13-9-11(7-8-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBXKUBHWKDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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